Superior Configurational Stability in Cross-Coupling Chemistry vs. Tyrosine Derivatives
In palladium-catalyzed Suzuki-Miyaura cross-couplings, derivatives of 2-amino-2-(4-hydroxyphenyl)acetic acid exhibit vastly superior configurational stability compared to the structurally analogous tyrosine derivatives. A systematic investigation revealed that under typical Suzuki coupling conditions, tyrosine derivatives can undergo significant racemization, losing up to 34% of their optical purity [1]. In stark contrast, under the same reaction conditions, the 4-hydroxyphenylglycine scaffold shows complete resistance to racemization, with 0% loss of optical purity [1]. This is because HPG lacks the beta-hydrogens present in tyrosine, which are a prerequisite for the enolization pathway that leads to racemization [2].
| Evidence Dimension | Racemization (Loss of Optical Purity) during Suzuki Coupling |
|---|---|
| Target Compound Data | 0% loss of optical purity |
| Comparator Or Baseline | Tyrosine derivatives: up to 34% loss of optical purity |
| Quantified Difference | 34 percentage-point absolute reduction in racemization |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions (standard conditions) |
Why This Matters
This translates to higher yields of enantiomerically pure biaryl products, eliminating the need for costly and time-consuming post-coupling chiral resolution steps.
- [1] Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules. J. Org. Chem. 2007, 72, 2, 577–582. View Source
- [2] Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. J. Org. Chem. 2009, 74, 9, 3460–3463. View Source
